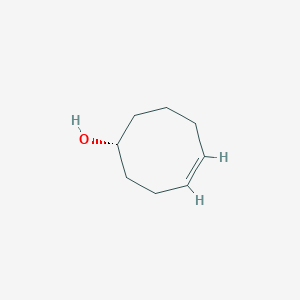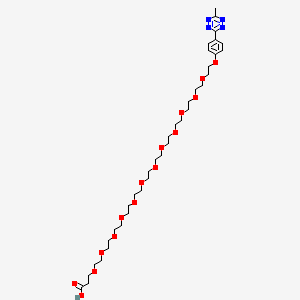
Methyltetrazine-PEG24-NH-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-PEG24-NH-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a methyltetrazine group and a tert-butoxycarbonyl (Boc) protecting group. The hydrophilic polyethylene glycol spacer arm enhances water solubility and reduces aggregation of labeled proteins stored in solution.
准备方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG24-NH-Boc is synthesized through a series of chemical reactions involving the attachment of methyltetrazine to a polyethylene glycol chain, followed by the introduction of the Boc protecting group. The synthetic route typically involves the following steps:
Attachment of Methyltetrazine: Methyltetrazine is reacted with a polyethylene glycol derivative under specific conditions to form the methyltetrazine-PEG intermediate.
Introduction of Boc Protecting Group: The intermediate is then treated with tert-butoxycarbonyl chloride in the presence of a base to introduce the Boc protecting group.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
化学反应分析
Types of Reactions
Methyltetrazine-PEG24-NH-Boc undergoes several types of chemical reactions, including:
Click Chemistry Reactions: Methyltetrazine reacts rapidly with trans-cyclooctene (TCO) in a bioorthogonal click reaction, forming a stable covalent bond.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, exposing the amine group for further functionalization.
Common Reagents and Conditions
Click Chemistry: this compound reacts with TCO under mild conditions, typically in aqueous or organic solvents.
Deprotection: The Boc group is removed using trifluoroacetic acid in dichloromethane or other suitable solvents.
Major Products Formed
Click Chemistry: The reaction with TCO forms a stable methyltetrazine-TCO adduct.
Deprotection: Removal of the Boc group yields the free amine derivative of Methyltetrazine-PEG24.
科学研究应用
Methyltetrazine-PEG24-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins via the ubiquitin-proteasome system.
Biology: Employed in bioorthogonal labeling and imaging studies due to its rapid and specific reaction with TCO.
Medicine: Utilized in the development of targeted therapies, including cancer treatments, by enabling the selective degradation of disease-related proteins.
Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications.
作用机制
Methyltetrazine-PEG24-NH-Boc exerts its effects through the following mechanisms:
PROTAC Synthesis: The compound acts as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest.
Bioorthogonal Reactions: Methyltetrazine reacts with TCO in a bioorthogonal click reaction, allowing for the specific labeling and imaging of biomolecules in living systems.
相似化合物的比较
Methyltetrazine-PEG24-NH-Boc is unique due to its long polyethylene glycol spacer arm, which enhances water solubility and reduces protein aggregation. Similar compounds include:
Methyltetrazine-PEG8-NH-Boc: A shorter polyethylene glycol linker with similar click chemistry properties.
Methyltetrazine-NHS Ester: Contains an N-hydroxysuccinimide ester for conjugation to primary amines, used in bioconjugate chemistry.
This compound stands out due to its longer spacer arm, making it more suitable for applications requiring enhanced solubility and reduced aggregation.
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H113N5O26/c1-57-64-66-60(67-65-57)58-5-7-59(8-6-58)92-56-55-91-54-53-90-52-51-89-50-49-88-48-47-87-46-45-86-44-43-85-42-41-84-40-39-83-38-37-82-36-35-81-34-33-80-32-31-79-30-29-78-28-27-77-26-25-76-24-23-75-22-21-74-20-19-73-18-17-72-16-15-71-14-13-70-12-11-69-10-9-63-61(68)93-62(2,3)4/h5-8H,9-56H2,1-4H3,(H,63,68) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOANXXOJMDCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H113N5O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)











